molecular formula C10H13NO2 B8099143 CID 36691412

CID 36691412

Cat. No. B8099143
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 36691412 is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 36691412 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 36691412 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 36691412 involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, sodium borohydride, hydrochloric acid, sodium carbonate, ethyl acetate, wate

Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are then reacted with methylamine to form the corresponding amides., Step 4: The amides are then reduced with sodium borohydride to form the corresponding amines., Step 5: The two amines are then reacted with acetic anhydride to form the corresponding N-acetyl derivatives., Step 6: The two N-acetyl derivatives are then reacted with sodium hydroxide to form the corresponding salts., Step 7: The two salts are then reacted with hydrochloric acid to form the corresponding hydrochloride salts., Step 8: The two hydrochloride salts are then combined and purified by recrystallization from ethyl acetate and water to yield CID 36691412.

properties

IUPAC Name

(2R)-2-(dimethylazaniumyl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C(C1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](C)[C@H](C1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 36691412

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.